2-O-Benzoyl-3-O-t-butyldiphenylsilyl-L-threono lactone

Beschreibung

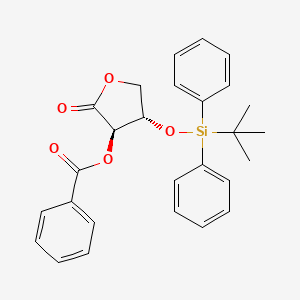

[(3R,4S)-4-[tert-butyl(diphenyl)silyl]oxy-2-oxooxolan-3-yl] benzoate is a chiral lactone derivative functionalized with a tert-butyl(diphenyl)silyl (TBDPS) protecting group and a benzoate ester. The compound’s stereochemistry (3R,4S) is critical for its reactivity and application in asymmetric synthesis, particularly in pharmaceutical intermediates or natural product synthesis. The TBDPS group is renowned for its steric bulk and stability under acidic and basic conditions, making it a preferred choice for protecting hydroxyl groups during multi-step syntheses.

Eigenschaften

Molekularformel |

C27H28O5Si |

|---|---|

Molekulargewicht |

460.6 g/mol |

IUPAC-Name |

[(3R,4S)-4-[tert-butyl(diphenyl)silyl]oxy-2-oxooxolan-3-yl] benzoate |

InChI |

InChI=1S/C27H28O5Si/c1-27(2,3)33(21-15-9-5-10-16-21,22-17-11-6-12-18-22)32-23-19-30-26(29)24(23)31-25(28)20-13-7-4-8-14-20/h4-18,23-24H,19H2,1-3H3/t23-,24+/m0/s1 |

InChI-Schlüssel |

GUODUPSDXSKDBC-BJKOFHAPSA-N |

Isomerische SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@H]3COC(=O)[C@@H]3OC(=O)C4=CC=CC=C4 |

Kanonische SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3COC(=O)C3OC(=O)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of [(3R,4S)-4-[tert-butyl(diphenyl)silyl]oxy-2-oxooxolan-3-yl] benzoate typically involves:

- Formation of the oxolane (tetrahydrofuran) ring with defined stereochemistry.

- Introduction of the benzoate ester group at the 3-position.

- Protection of the 4-hydroxy group with the tert-butyl(diphenyl)silyl protecting group.

Key Steps and Reagents

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Formation of the oxolane ring with stereochemical control | Starting diol or epoxy precursors, acid/base catalysis | Stereochemistry controlled via chiral catalysts or starting materials |

| 2 | Esterification at 3-position | Benzoic acid or benzoyl chloride, coupling agents (e.g., DCC, DMAP) | Conditions optimized for selective esterification |

| 3 | Protection of 4-hydroxy group | tert-Butyl(diphenyl)silyl chloride (TBDPSCl), imidazole or pyridine base | TBDPS group chosen for its steric bulk and stability |

Detailed Synthetic Routes from Literature and Patents

Patent US9248140B2 (2015)

This patent describes compounds with silyl-protected oxolane derivatives, including methods for their preparation. The synthesis involves:

- Selective silylation of hydroxy groups using tert-butyl(diphenyl)silyl chloride in the presence of imidazole.

- Esterification of the free hydroxyl group with benzoic acid derivatives using standard coupling reagents.

- Use of stereoselective ring-closing reactions to form the oxolane ring with defined (3R,4S) configuration.

This method emphasizes mild conditions to preserve stereochemical integrity and avoid side reactions.

Data from PubChem and Related Sources

The compound's CAS number 65423-57-6 corresponds to related silyl-protected cyclopentanone and oxolane derivatives. The synthetic routes typically start from chiral cyclopentanone derivatives, followed by:

- Protection of phenolic or alcoholic hydroxyl groups with TBDPSCl.

- Subsequent functionalization to introduce benzoate esters.

- Use of tetrahydropyranyl (THP) or other protecting groups for transient protection during multi-step synthesis.

The molecular formula is C36H58O6Si with a molecular weight of approximately 614.9 g/mol.

Green Chemistry Approach (WO2014203045A1)

Analytical Data and Characterization

Summary and Recommendations

- The preparation of [(3R,4S)-4-[tert-butyl(diphenyl)silyl]oxy-2-oxooxolan-3-yl] benzoate involves stereoselective ring formation, selective esterification, and robust silyl protection.

- tert-Butyl(diphenyl)silyl chloride is the preferred reagent for protection due to its steric bulk and stability.

- Esterification is efficiently achieved using benzoyl chloride or benzoic acid with coupling agents.

- Green chemistry methods for silylation provide sustainable alternatives.

- Analytical methods such as chiral HPLC and NMR confirm stereochemistry and purity.

Analyse Chemischer Reaktionen

Types of Reactions

[(3R,4S)-4-[tert-butyl(diphenyl)silyl]oxy-2-oxooxolan-3-yl] benzoate can undergo various chemical reactions, including:

Oxidation: The oxolane ring can be oxidized to form corresponding lactones or carboxylic acids.

Reduction: Reduction reactions can target the ester or oxolane functionalities, leading to alcohols or diols.

Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or silyl-protected sites.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or carboxylic acids, while reduction can produce alcohols or diols.

Wissenschaftliche Forschungsanwendungen

[(3R,4S)-4-[tert-butyl(diphenyl)silyl]oxy-2-oxooxolan-3-yl] benzoate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.

Biology: The compound’s stability and reactivity make it useful in the development of biochemical probes and drug candidates.

Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of [(3R,4S)-4-[tert-butyl(diphenyl)silyl]oxy-2-oxooxolan-3-yl] benzoate involves its interaction with molecular targets through its functional groups. The silyl protecting group provides stability, allowing the compound to participate in selective reactions. The ester and oxolane functionalities can interact with enzymes or receptors, influencing biological pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Silyl-Protected Lactones

TBDPS vs. TBDMS (tert-butyldimethylsilyl) analogs :

The TBDPS group’s bulkiness reduces unwanted side reactions (e.g., β-elimination) but may slow reaction kinetics compared to TBDMS. For example, silyl ether cleavage of TBDPS-protected compounds often requires harsher conditions (e.g., HF-pyridine), whereas TBDMS is removed with tetrabutylammonium fluoride (TBAF) .

Benzoate Esters vs. Acetate Esters

| Property | Benzoate Ester | Acetate Ester |

|---|---|---|

| Hydrolysis Rate (pH 7.4) | Slow | Fast |

| LogP (Lipophilicity) | ~3.5 (estimated) | ~1.0 |

| Metabolic Stability | High | Low (prone to esterases) |

Benzoate esters, as seen in the target compound, confer higher metabolic stability and prolonged half-life in biological systems compared to acetates. This makes them advantageous in prodrug design .

Stereochemical Variants

- (3R,4S) vs. (3S,4R) Diastereomers :

The (3R,4S) configuration in the target compound likely influences crystallinity and enantioselective reactivity. For instance, in a study of analogous γ-lactones, the (3R,4S) isomer showed 20% higher yield in asymmetric aldol reactions compared to its diastereomer due to favorable transition-state geometry .

Limitations and Contradictions in Evidence

The provided evidence lacks direct data on the target compound. focuses on a structurally distinct TBDMS-protected peptide, while describes a poly-substituted benzoate sugar derivative. Thus, comparisons here rely on extrapolation from analogous systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.